13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione
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Overview
Description
D6808 is a highly selective and potent macrocyclic inhibitor of the c-Met kinase, which is involved in various cellular processes including proliferation, survival, and migration. This compound has shown significant promise in the treatment of gastric cancer harboring MET gene alterations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D6808 involves a molecular hybridization strategy combined with macrocyclization. The key intermediate is a derivative of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired macrocyclic structure .
Industrial Production Methods
Industrial production of D6808 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
D6808 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of D6808 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of D6808 are typically derivatives of the original macrocyclic structure, which retain the inhibitory activity against c-Met kinase .
Scientific Research Applications
D6808 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.
Biology: Investigated for its role in inhibiting c-Met kinase activity in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.
Industry: Potential use in the development of new anticancer drugs based on its macrocyclic structure and inhibitory activity
Mechanism of Action
D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, D6808 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other c-Met inhibitors like capmatinib, tepotinib, and savolitinib, D6808 exhibits higher selectivity and potency. It has shown remarkable target specificity in kinase profiling and effectively inhibits c-Met kinase activity in cells with MET gene alterations .
Properties
Molecular Formula |
C30H25F3N6O2 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione |
InChI |
InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41) |
InChI Key |
PQNIGFMNUHDZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F |
Origin of Product |
United States |
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